N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-17-15(20)12-3-5-16-6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYKCWIYZHRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=NC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior .
Comparison with Similar Compounds
Structural Analogues with Modified Pyridinone Moieties
Several analogues share the pyridine-4-carboxamide core but differ in substitutions on the dihydropyridinone ring or adjacent groups:
Key Findings :
- Indole vs. Pyridine Carboxamide : The replacement of pyridine-4-carboxamide with indole-3-carboxamide (as in lirametostat) enhances binding to epigenetic targets like EZH2, likely due to increased hydrophobicity and π-π stacking interactions .
- Substituent Effects : The addition of a trifluoroethyl-piperidine group (lirametostat) improves metabolic stability and target selectivity compared to the simpler ethyl chain in the parent compound .
Functional Group Variations in the Ethyl Linker
Modifications to the ethyl linker influence pharmacokinetic properties:
Key Findings :
Pharmacological and Physicochemical Comparison
Key Insights :
- Potency : CPI-1205’s lower IC50 (2.5 nM vs. lirametostat’s 15 nM) correlates with its optimized pyrrolopyridine core, which enhances target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the dihydropyridinone core and subsequent coupling to the pyridine-4-carboxamide moiety. Key steps include:
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions at 0–25°C to minimize side reactions.
- pH and temperature control : Maintaining pH 7–8 during cyclization of the dihydropyridinone ring to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical Parameters : Excess reagents or prolonged reaction times may lead to byproducts like over-alkylated derivatives.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., methoxy group at C4, methyl at C6).
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺.
- X-ray crystallography : SHELX software for structure refinement, particularly for resolving dihydropyridinone ring conformation and hydrogen bonding patterns .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve).
Q. How does the compound interact with biological targets such as enzymes or receptors?
- Methodological Answer :
- Target Identification : Molecular docking (AutoDock Vina) predicts binding to histone methyltransferases (e.g., EZH2) due to structural similarity to CPI-1205, a known EZH2 inhibitor .
- Enzyme Assays : Competitive inhibition assays using recombinant EZH2 and SAM as a cofactor; IC₅₀ values determined via fluorescence polarization .
- Cellular Studies : Dose-dependent reduction of H3K27me3 levels in cancer cell lines (e.g., DLBCL) via Western blot .
Advanced Research Questions
Q. How can QSAR models be applied to predict the biological activity of derivatives of this compound?
- Methodological Answer :
- 3D-QSAR Workflow :
Alignment : Superimpose derivatives using the dihydropyridinone ring as a scaffold.
Descriptor Calculation : Electrostatic, steric, and hydrophobic fields generated with VLife MDS .
PLS Regression : Correlate descriptors with anti-proliferative activity (e.g., IC₅₀ values).
- Validation : Leave-one-out cross-validation (q² > 0.6) and external test sets (R² > 0.7) .
- Key Findings : Electron-withdrawing groups on the pyridine ring enhance EZH2 binding affinity.
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software aid in structure determination?
- Methodological Answer :
- Challenges : Low crystal quality due to flexible ethyl linker; twinning in monoclinic systems.
- SHELX Workflow :
Data Integration : SHELXC for scaling and outlier rejection.
Phasing : SAD/MAD with selenium derivatives (if available).
Refinement : SHELXL with restraints for bond lengths/angles; R-factor < 0.05 .
- Case Study : A 1.2 Å resolution structure revealed a hydrogen bond between the carboxamide and Lysine 345 of EZH2 .
Q. How do variations in experimental conditions (e.g., pH, solvent) affect the compound’s stability and reactivity in vitro?
- Methodological Answer :
- Stability Studies :
- pH-Dependent Degradation : HPLC monitoring over 24 hours shows decomposition at pH < 5 (hydrolysis of dihydropyridinone) and pH > 10 (amide bond cleavage) .
- Solvent Effects : DMSO enhances solubility (>50 mM) but may induce aggregation in aqueous buffers; use Tween-80 for in vitro assays .
- Reactivity : The methoxy group undergoes demethylation in the presence of CYP450 isoforms (e.g., CYP3A4), confirmed via LC-MS metabolite profiling .
Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Root Cause Analysis :
- Cell Line Variability : Test in multiple models (e.g., DLBCL vs. solid tumors) to account for EZH2 expression levels .
- Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives.
- Meta-Analysis : Use hierarchical clustering of gene expression data to identify confounding factors (e.g., MYC amplification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
